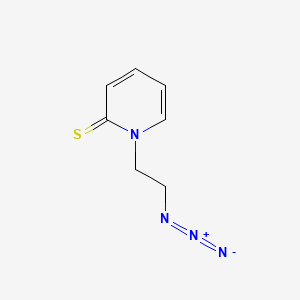

1-(2-Azidoethyl)pyridine-2(1H)-thione

Descripción

1-(2-Azidoethyl)pyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine core substituted with a thione group at the 2-position and an azidoethyl moiety at the 1-position. These compounds are typically synthesized via nucleophilic substitution or condensation reactions involving pyridinethione precursors and functionalized alkyl/aryl halides .

Propiedades

Número CAS |

162970-31-2 |

|---|---|

Fórmula molecular |

C7H8N4S |

Peso molecular |

180.229 |

Nombre IUPAC |

1-(2-azidoethyl)pyridine-2-thione |

InChI |

InChI=1S/C7H8N4S/c8-10-9-4-6-11-5-2-1-3-7(11)12/h1-3,5H,4,6H2 |

Clave InChI |

ATFOBFLIXCBRPI-UHFFFAOYSA-N |

SMILES |

C1=CC(=S)N(C=C1)CCN=[N+]=[N-] |

Sinónimos |

2(1H)-Pyridinethione, 1-(2-azidoethyl)- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Anticancer Activity : The introduction of a thiophene ring at C5 in 3,4-dihydropyridine-2(1H)-thione (S22) significantly enhances antiproliferative activity (IC₅₀ = 1.71 µM) compared to simpler pyridinethiones (e.g., S1: IC₅₀ = 4.33 µM) . The azidoethyl group in the target compound may similarly modulate bioactivity, though empirical data are needed.

- Reactivity : The thione (–C=S) group in pyridine-2(1H)-thiones facilitates nucleophilic substitutions and metal coordination, as seen in thiazolo[5,4-c]pyridine-2(1H)-thione . The azide (–N₃) group in 1-(2-Azidoethyl)pyridine-2(1H)-thione could enable click chemistry, a feature absent in most analogs.

Pharmacological Profiles

- Anticancer Selectivity : Pyridinethiones with fused heterocycles (e.g., thiophene) exhibit mitotic-specific activity and lower toxicity compared to reference compounds like combretastatin A-4 (CA-4) .

- Antimicrobial Potential: Thiazolo[5,4-c]pyridine-2(1H)-thione derivatives show broad-spectrum activity, attributed to the thione group’s interaction with microbial enzymes .

Métodos De Preparación

S-Alkylation with α-Haloethyl Reagents

In a procedure analogous to Scheme 2 of ACS Omega (2022) , pyridinethione derivatives undergo S-alkylation with ethyl chloroacetate or phenacyl chloride. For 1-(2-azidoethyl)pyridine-2(1H)-thione, 2-bromoethyl bromide serves as the alkylating agent. Reacting pyridine-2(1H)-thione with 2-bromoethyl bromide in ethanol under basic conditions (e.g., sodium ethoxide) yields 1-(2-bromoethyl)pyridine-2(1H)-thione intermediate.

Azide Substitution

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates by facilitating anion exchange in the azide substitution step.

Analytical Characterization

Key spectroscopic data for 1-(2-azidoethyl)pyridine-2(1H)-thione include:

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| S-Alkylation + Azidation | Pyridine-2(1H)-thione | 2-Bromoethyl bromide | 78 | |

| One-Pot Cyclization | Cyanothioacetamide | Benzoylacetone | 72 |

The S-alkylation route offers higher scalability, while one-pot methods reduce purification steps but require stringent temperature control.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Azidoethyl)pyridine-2(1H)-thione, and how can functional group compatibility be ensured?

Methodological Answer: The synthesis typically involves functionalizing pyridine-2(1H)-thione derivatives via alkylation or azide substitution. A robust approach includes:

- Step 1: Reacting pyridine-2(1H)-thione with 2-chloroethylazide in the presence of a base (e.g., NaH) under inert conditions to introduce the azidoethyl group.

- Step 2: Optimizing reaction temperature (e.g., 45–130°C) and solvent (e.g., methanol/water mixtures) to avoid side reactions like azide decomposition .

- Key Considerations: Use phosphorus(V) sulfide or sodium hydrogen sulfide to stabilize thione tautomers during synthesis . Monitor reaction progress via TLC or HPLC to ensure minimal byproduct formation.

Q. How can spectroscopic techniques confirm the structure and tautomeric equilibrium of 1-(2-Azidoethyl)pyridine-2(1H)-thione?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Identify ν(S-H) stretches (~2500 cm⁻¹) for thiol tautomers and ν(N₃) stretches (~2100 cm⁻¹) for the azide group .

- X-ray Crystallography: Resolve tautomeric preference (e.g., monoclinic P21/m space group for pyridine-thione derivatives) using single-crystal data (e.g., a = 5.61 Å, b = 6.44 Å, β = 100.3°) .

Q. What computational methods are suitable for predicting the electronic properties of pyridine-2(1H)-thione derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model thione reactivity and tautomer stability .

- Basis Sets: Employ 6-311G** for accurate geometry optimization and electron correlation effects .

- Applications: Calculate HOMO-LUMO gaps to predict nucleophilic sites (e.g., sulfur in thione form) and azide group reactivity .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of 1-(2-Azidoethyl)pyridine-2(1H)-thione?

Methodological Answer:

- Experimental Design:

- Contradiction Resolution: Conflicting reports on dominant tautomers (thione vs. thiol) can arise from solvent-dependent stabilization. Polar solvents favor thione forms due to hydrogen bonding, while non-polar solvents stabilize thiol tautomers .

Q. What mechanistic insights explain the catalytic activity of 1-(2-Azidoethyl)pyridine-2(1H)-thione in metal coordination chemistry?

Methodological Answer:

- Coordination Studies: React the compound with Pd(II) or Pt(II) isocyanide complexes to form C,S-cyclometalated diaminocarbene complexes. Characterize via:

- X-ray Diffraction: Confirm metal-thione bond lengths (e.g., Pd–S ≈ 2.3 Å) .

- Mass Spectrometry: Identify fragmentation patterns of metal complexes .

- Mechanism: The sulfur atom acts as a soft Lewis base, coordinating to transition metals and enabling catalytic cycles in cross-coupling reactions .

Q. How can contradictions in reported biological activities of pyridine-2(1H)-thione derivatives be resolved?

Methodological Answer:

- Data Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition vs. cytotoxicity).

- Case Study: For PI3K inhibition (IC₅₀ = 0.5–5 μM), discrepancies may arise from assay conditions (e.g., ATP concentration) or tautomer-dependent binding .

- Validation: Use isothermal titration calorimetry (ITC) to measure binding affinities under controlled tautomer conditions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.